

Spectroscopic Profile of N2-Isobutyrylguanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

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This technical guide provides a comprehensive overview of the spectroscopic data for N2-Isobutyrylguanine, a key derivative of the purine base guanine. Designed for researchers, scientists, and professionals in drug development, this document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N2-Isobutyrylguanine. It is crucial to recognize that this compound exists in solution as a dynamic equilibrium of two principal tautomers: the N7-H and N9-H forms. This tautomerism is directly observable and distinguishable by NMR, influencing the chemical shifts of the purine ring protons and carbons.

Predicted ¹H NMR Spectroscopic Data

The following table summarizes the predicted proton NMR chemical shifts for N2-Isobutyrylguanine, recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. It is important to note that these are predicted values based on analogous guanine derivatives, and actual experimental data may exhibit slight variations.

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
N1-H	10.5 - 11.5	broad singlet	-	Exchangeable with D ₂ O
N7-H / N9-H	11.5 - 12.5	broad singlet	-	Position differs between tautomers; Exchangeable with D ₂ O
H8	7.8 - 8.2	singlet	-	Sensitive to the tautomeric form
NH (isobutyryl)	9.5 - 10.5	broad singlet	-	Exchangeable with D ₂ O
CH (isobutyryl)	2.8 - 3.2	septet	~6.8	
CH ₃ (isobutyryl)	1.0 - 1.2	doublet	~6.8	

Predicted ¹³C NMR Spectroscopic Data

Predicted carbon-13 NMR chemical shifts for N2-Isobutyrylguanine, acquired at 125 MHz in DMSO-d₆, are presented below.

Assignment	Predicted Chemical Shift (δ , ppm)
C6	155 - 158
C2	148 - 152
C4	150 - 153
C8	135 - 138
C5	118 - 122
C=O (isobutyryl)	175 - 178
CH (isobutyryl)	35 - 38
CH ₃ (isobutyryl)	18 - 20

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a valuable tool for the identification of key functional groups within the N2-Isobutyrylguanine molecule.

Predicted FT-IR Absorption Bands

The table below outlines the expected absorption bands in the Fourier-transform infrared spectrum of solid-state N2-Isobutyrylguanine, prepared as a potassium bromide (KBr) pellet.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3400-3200	Strong, Broad	N-H stretching (amine and amide)
3150-3000	Medium	C-H stretching (aromatic)
2980-2850	Medium	C-H stretching (aliphatic)
1720-1680	Strong	C=O stretching (amide I)
1680-1640	Strong	C=O stretching (guanine ring)
1640-1580	Medium-Strong	N-H bending, C=N and C=C stretching
1550-1500	Medium	N-H bending (amide II)
1470-1430	Medium	C-H bending (aliphatic)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of N2-Isobutyrylguanine, confirming its elemental composition and structural integrity.

Predicted Mass Spectrometry Data

The following data is anticipated from Electrospray Ionization (ESI) mass spectrometry.

- Molecular Formula: C₉H₁₁N₅O₂
- Molecular Weight: 221.22 g/mol
- Positive Ion Mode ([M+H]⁺): Expected m/z = 222.10
- Positive Ion Mode ([M+Na]⁺): Expected m/z = 244.08
- Anticipated Major Fragments: Fragmentation is expected to involve the loss of the isobutyryl group and characteristic cleavages within the purine ring system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of high-purity N2-Isobutyrylguanine is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The resulting solution is filtered through a glass wool plug directly into a clean, dry 5 mm NMR tube.
- **¹H NMR Acquisition:** Spectra are acquired on a 500 MHz or higher field NMR spectrometer using a standard single-pulse experiment. A spectral width of 0-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds are typically employed. Data is collected over 16-64 scans at 298 K. The residual solvent peak of DMSO-d₆ at δ 2.50 ppm serves as the internal reference.
- **¹³C NMR Acquisition:** Carbon spectra are obtained at a corresponding frequency (e.g., 125 MHz for a 500 MHz instrument) using a standard proton-decoupled pulse sequence. A spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are utilized. Due to the low natural abundance of ¹³C, 1024-4096 scans are typically required. The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for chemical shift referencing.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of finely ground, dry N2-Isobutyrylguanine is intimately mixed with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The homogenous mixture is then compressed in a pellet press to form a thin, transparent disc.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the analysis of the sample.

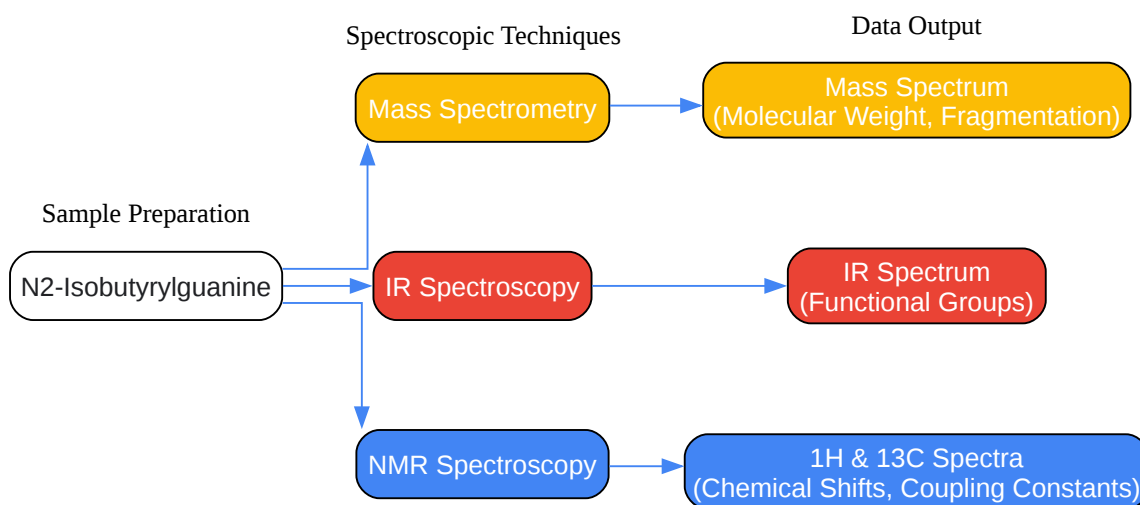
Mass Spectrometry (MS)

- **Sample Preparation:** A stock solution of N2-Isobutyrylguanine is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This

stock solution is then diluted with the mobile phase solvent to a final concentration in the range of 1-10 µg/mL.

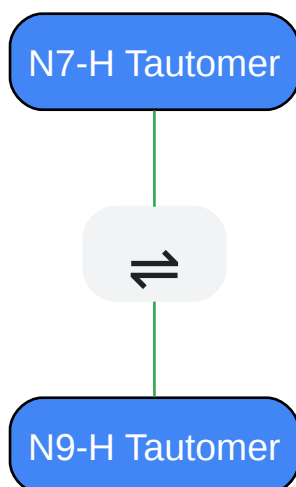
- **Data Acquisition (ESI-QTOF):** The analysis is performed on a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Typical source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, a source temperature of 100-120 °C, and a desolvation temperature of 250-350 °C. The mass spectrum is acquired over a range of m/z 50-500.

Visualized Workflows



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Caption: Workflow for the spectroscopic analysis of N2-Isobutyrylguanine.



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Caption: Tautomeric equilibrium of N2-Isobutyrylguanine in solution.

- To cite this document: BenchChem. [Spectroscopic Profile of N2-Isobutyrylguanine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108328#n2-isobutyrylguanine-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b108328#n2-isobutyrylguanine-spectroscopic-data-nmr-ir-mass-spec)

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